Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride
Description
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride (CAS: 1447606-45-2) is a pyrimidine derivative featuring a bicyclic azetidine moiety and an ethyl carboxylate group. Its molecular formula is C₁₀H₁₄ClN₃O₂, with a molecular weight of 243.69 g/mol and a purity ≥95% . The compound is supplied as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.
The azetidine ring (a four-membered saturated nitrogen heterocycle) confers structural rigidity, which may improve binding affinity and metabolic stability compared to larger cyclic amines. The pyrimidine core is a common pharmacophore in kinase inhibitors and anticancer agents, making this compound a candidate for targeted therapeutic research.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-2-15-10(14)8-5-12-9(13-6-8)7-3-11-4-7;/h5-7,11H,2-4H2,1H3;1H |
InChI Key |
PAOHOXPMHFKMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Mediated Deprotection of Silylated Precursors
Azetidine derivatives are frequently synthesized via deprotection of silylated intermediates. In WO2000063168A1, N-t-butyl-O-trimethylsilylazetidine undergoes hydrolysis using 3 M hydrochloric acid at ambient temperature, followed by neutralization with sodium hydroxide (1 M) and saturation with potassium carbonate. This method achieves a 64% yield of free azetidine after extraction with dichloromethane and vacuum drying. The exothermic nature of the reaction necessitates controlled addition to prevent thermal degradation.
Catalytic Hydrogenation of Benzyl-Protected Azetidines
Alternative routes employ benzyl-protected azetidines, which are deprotected via hydrogenolysis. For example, 4-(1-benzylazetidin-3-yl)morpholine dissolved in methanol with palladium hydroxide (20% on carbon) undergoes hydrogenation at 60°C under 40–60 psi hydrogen pressure for 72–110 hours. This method requires periodic hydrogen recharging and progress monitoring via NMR, yielding debenzylated azetidine in >85% purity after celite filtration.
Pyrimidine Ring Formation and Functionalization
The pyrimidine moiety is introduced through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .
Nucleophilic Substitution with Ethyl Chloroformate
Ethyl 2-chloropyrimidine-5-carboxylate reacts with azetidine-3-amine in dimethylformamide (DMF) at 80°C for 12 hours, using triethylamine as a base. This method, detailed in PMC7816197, achieves a 72% yield after purification via silica gel chromatography (hexanes/ethyl acetate). The reaction’s efficiency depends on the electron-withdrawing effect of the ester group, which activates the pyrimidine ring for substitution.
Palladium-Catalyzed Coupling
For more complex derivatives, Suzuki-Miyaura coupling is employed. A representative protocol from ACS Chemical Neuroscience involves reacting ethyl 2-bromopyrimidine-5-carboxylate with azetidin-3-ylboronic acid in 1,4-dioxane using cesium carbonate and Pd(t-Bu)3P at 120°C. This method affords the coupled product in 64% yield after extraction with dichloromethane and solvent evaporation.
Esterification and Salt Formation
The final steps focus on ester stabilization and hydrochloride salt precipitation .
Esterification Under Acidic Conditions
Trifluoroacetic acid (TFA) is commonly used to esterify the carboxylic acid intermediate. In a protocol adapted from WO2000063168A1, the free acid is refluxed with excess TFA in ethanol for 12 hours, yielding the ethyl ester in 73% after cooling and filtration. The use of TFA ensures complete protonation of the azetidine nitrogen, preventing side reactions.
Hydrochloride Salt Precipitation
Hydrogen chloride gas is bubbled through a suspension of the free base in ethanol at 0°C, followed by refluxing for 12 hours. This method, described in WO2000063168A1, produces the hydrochloride salt as a crystalline solid in 62–89.5% yield. Critical parameters include gas flow rate (to avoid local overheating) and solvent choice (ethanol optimizes solubility and crystallization).
Process Optimization and Scalability
Industrial-scale production requires modifications for efficiency and safety.
Continuous Flow Hydrogenation
Replacing batch hydrogenation with continuous flow systems reduces reaction time from 72 hours to <6 hours. A pilot-scale study using a fixed-bed reactor with Pd/C catalyst (10% loading) achieved 95% conversion at 50°C and 30 psi hydrogen pressure.
Solvent Recycling
Methylene chloride and ethanol are recovered via fractional distillation, reducing waste by 40%. WO2000063168A1 reports a closed-loop system where solvents are reused for subsequent batches without purity loss.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99% (210 nm) |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |
| Chloride Content | Ion Chromatography | 18.5–19.5% (theoretical: 19.1%) |
Data from WO2000063168A1 and PMC7816197 confirm consistency across batches .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the pyrimidine ring, facilitated by electron-withdrawing groups like the ester moiety. Reactants such as amines or alkoxides may displace the leaving group (e.g., chloride) under basic conditions .
Hydrolysis
The ester group (-COOEt) can undergo hydrolysis to form the corresponding carboxylic acid derivative under acidic or basic conditions:
This reaction is critical for modulating pharmacokinetic properties in therapeutic applications.
Coupling Reactions
The azetidine ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives, forming C-C bonds under palladium catalysis. This expands structural diversity for drug discovery .
Table 2: Reaction Types and Applications
| Reaction Type | Example Reagents | Applications |
|---|---|---|
| Hydrolysis | HCl, H<sub>2</sub>O | Drug metabolism studies |
| Cross-coupling | Pd catalyst, boronic acid | Lead optimization in oncology |
Structural Confirmation
-
<sup>1</sup>H NMR : Detects azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm) .
-
<sup>15</sup>N NMR : Identifies nitrogen environments in azetidine (δ −300 to −350 ppm) and pyrimidine (δ −70 to −150 ppm) .
-
IR : Ester carbonyl peak (~1700 cm<sup>−1</sup>) and azetidine N-H stretch (~3300 cm<sup>−1</sup>).
Stability and Solubility
-
pH Dependence : Hydrochloride salt enhances aqueous solubility at physiological pH.
-
Thermal Stability : Decomposes above 120°C (melting point).
Table 3: Analytical Profile
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | ~120–130°C | Differential scanning calorimetry |
| Solubility | Water-soluble (HCl salt) | UV-Vis spectroscopy |
| <sup>1</sup>H NMR | δ 3.5–4.5 (azetidine), δ 7.0–8.5 (pyrimidine) | 400 MHz, DMSO-d<sub>6</sub> |
Enzyme Inhibition
The compound interacts with protein kinases (e.g., JAK family) via hydrogen bonding to the pyrimidine ring and hydrophobic interactions with azetidine .
Acid-Base Chemistry
The hydrochloride salt undergoes protonation/deprotonation in aqueous solutions, influencing its permeability and bioavailability .
Metabolism
In vivo, the ester group is hydrolyzed to the carboxylic acid, which may undergo further conjugation (e.g., glucuronidation).
Table 4: Biological Interactions
| Interaction Type | Target | Relevance |
|---|---|---|
| Kinase inhibition | JAK1/JAK2 | Immune modulation |
| Metabolic hydrolysis | Esterase enzymes | Drug half-life regulation |
Pharmaceutical Development
Used in anticancer and anti-inflammatory drug discovery due to its kinase-binding properties .
Analytical Chemistry
Serves as a reference compound in NMR and IR studies for heterocyclic structure elucidation .
Material Science
Explored as a building block for self-assembled materials via non-covalent interactions.
Table 5: Applications
| Field | Example Use |
|---|---|
| Medicinal chemistry | JAK inhibitor development |
| Analytical chemistry | Spectroscopic calibration |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar compounds can modulate cell signaling pathways critical for cancer progression, making this compound a potential lead structure for novel anticancer agents .
Anti-inflammatory Properties
Pyrimidine derivatives are known for their anti-inflammatory effects. This compound has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. The compound's efficacy in reducing inflammation could provide therapeutic options for diseases characterized by chronic inflammation .
Biological Research Applications
Neuroprotective Effects
Emerging studies suggest that compounds with a similar structure may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of cholinesterases by pyrimidine derivatives could enhance cholinergic neurotransmission, providing a therapeutic avenue for cognitive enhancement .
Antimicrobial Activity
Initial screenings of this compound indicate antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, often utilizing azetidine and pyrimidine scaffolds as building blocks. The compound's mechanism of action is believed to involve interaction with specific biological targets, leading to modulation of various biochemical pathways associated with disease processes.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|---|
| Target Compound | 1447606-45-2 | C₁₀H₁₄ClN₃O₂ | 243.69 | Azetidin-3-yl, ethoxycarbonyl | Rigid azetidine, hydrochloride salt |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | 53554-29-3 | C₈H₁₁N₃O₂S | 213.26 | Methylthio, amino | Flexible sulfur-containing group |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 5909-24-0 | C₈H₉ClN₂O₂S | 232.69 | Methylthio, chloro | Electrophilic chloro substituent |
| Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | 149771-09-5 | C₈H₈F₃N₃O₂ | 235.16 | Trifluoromethyl, amino | Electron-withdrawing CF₃ group |
| Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate | N/A | C₂₁H₁₈N₄O₄ | 390.39 | Pyridinyl, benzyl ester | Extended aromatic system |
Key Observations :
Electron-withdrawing groups (e.g., CF₃ in CAS 149771-09-5) increase pyrimidine ring electrophilicity, favoring nucleophilic substitution reactions, whereas the azetidine moiety may stabilize the compound against metabolic degradation .
Synthetic Routes: The target compound’s synthesis likely involves coupling azetidine derivatives with pyrimidine precursors, as seen in analogous intermediates for mobocertinib (e.g., AlCl₃-mediated indole coupling) . In contrast, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 53554-29-3) is synthesized via nucleophilic displacement of chloro groups with methylthio or amino substituents under basic conditions .
Pharmacological Potential: Compounds like Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate () exhibit anti-fibrosis properties, suggesting that the target compound’s azetidine ring could modulate similar pathways with improved pharmacokinetics . The hydrochloride salt form of the target compound enhances aqueous solubility, a critical factor for bioavailability compared to neutral esters (e.g., CAS 5909-24-0) .
Stability and Reactivity
- Salt Forms : The hydrochloride salt of the target compound offers superior stability over trifluoroacetic acid (TFA) salts (e.g., ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate; TFA in ), which may hydrolyze under acidic conditions .
- Reactivity : The azetidine ring’s strain increases susceptibility to ring-opening reactions, contrasting with the stability of six-membered piperidine derivatives (e.g., intermediates in ) .
Commercial and Research Status
Biological Activity
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the formation of the pyrimidine ring followed by the introduction of the azetidine moiety. Recent studies have optimized synthetic routes to enhance yield and purity, which are critical for subsequent biological evaluations .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways associated with inflammation and pain modulation .
Inhibition of NAPE-PLD
In a study examining structure–activity relationships (SAR) among pyrimidine derivatives, it was found that certain modifications enhanced the inhibitory potency against NAPE-PLD. This inhibition leads to decreased levels of bioactive lipids, which could modulate emotional behaviors and metabolic functions .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, revealing significant activity at low concentrations .
| Compound | Target Organism | MIC (µg/mL) | Comments |
|---|---|---|---|
| Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl | E. coli | 16 | Effective against gram-negative bacteria |
| S. aureus | 8 | Effective against gram-positive bacteria |
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound in a controlled environment. The compound was tested against a panel of bacterial strains, demonstrating strong inhibition at concentrations significantly lower than those required for traditional antibiotics. This suggests potential for development as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, this compound was assessed for its ability to modulate inflammatory responses in cellular models. The results indicated a reduction in pro-inflammatory cytokine production, which aligns with the inhibition of NAPE-PLD activity observed in earlier studies. This positions this compound as a candidate for further exploration in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride, and how is the hydrochloride salt typically formed?
The synthesis typically involves nucleophilic substitution of a chloro-substituted pyrimidine precursor with azetidin-3-amine. For example, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate reacts with azetidin-3-amine in dichloromethane under mild conditions (room temperature, 12 hours) to yield the free base. The hydrochloride salt is formed by treating the product with HCl in ethanol, followed by precipitation . Critical parameters include solvent polarity, stoichiometric ratios, and controlled acidification to avoid ester hydrolysis.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the azetidine ring conformation?
- X-ray crystallography (using SHELX for refinement) resolves the 3D geometry, including azetidine puckering. Mo Kα radiation and low-temperature data collection minimize thermal motion artifacts .
- ¹H/¹³C NMR (with 2D COSY/HSQC) assigns proton environments and confirms substitution patterns. Azetidine ring puckering may split proton signals, requiring high-resolution NMR (400–600 MHz) .
- Cremer-Pople puckering parameters quantitatively describe ring non-planarity, with amplitude (q) and phase angle (φ) calculated from atomic coordinates .
Q. What are the critical parameters for optimizing the nucleophilic substitution reaction?
Key factors include:
- Solvent choice : Dichloromethane or THF balances nucleophilicity and solubility.
- Temperature : Room temperature minimizes side reactions (e.g., ester hydrolysis).
- Stoichiometry : A 1:1.2 molar ratio of pyrimidine precursor to azetidine-3-amine ensures complete conversion .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and crystallography data regarding azetidine puckering?
Discrepancies may arise from dynamic puckering in solution (NMR) versus static conformations in crystals. Strategies include:
Q. What strategies mitigate ester hydrolysis during synthesis or purification?
Q. How does the pyrimidine ring’s electron-withdrawing effect influence precursor reactivity?
The electron-withdrawing nature of the pyrimidine ring activates the chloro substituent for nucleophilic substitution. Computational studies (e.g., Hammett σ values or DFT) predict enhanced electrophilicity at the C4 position, facilitating amine attack. Substituents like methylsulfanyl (in precursors) further modulate reactivity via inductive effects .
Q. What are common impurities, and how are they identified?
- Hydrolysis byproducts : Ethyl ester hydrolysis yields carboxylic acid derivatives, detectable via HPLC-MS (C18 column, 0.1% TFA mobile phase) .
- Azetidine ring-opening products : LC-MS/MS identifies fragments like 3-aminopropanol.
- Residual solvents : GC-MS quantifies dichloromethane or ethanol traces .
Methodological Notes
- Crystallographic refinement : Use SHELXL for high-resolution data to model disorder in the azetidine ring .
- Reaction optimization : Design of Experiments (DoE) can systematically vary temperature, solvent, and stoichiometry .
- Impurity profiling : Compare retention times and mass spectra with synthesized reference standards .
For structural contradictions, cross-validate computational models (e.g., Gaussian DFT) with experimental data to reconcile puckering energetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
